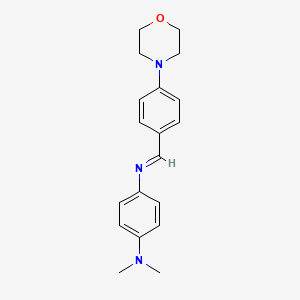

N1,N1-Dimethyl-N4-(4-morpholinobenzylidene)-1,4-benzenediamine

Description

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(4-morpholin-4-ylphenyl)methylideneamino]aniline |

InChI |

InChI=1S/C19H23N3O/c1-21(2)18-9-5-17(6-10-18)20-15-16-3-7-19(8-4-16)22-11-13-23-14-12-22/h3-10,15H,11-14H2,1-2H3 |

InChI Key |

MOQNWJSCPYWTQR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Chemical Reactions Analysis

MMV073843 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

N1,N1-Dimethyl-N4-(4-morpholinobenzylidene)-1,4-benzenediamine is investigated for its potential use in OLEDs due to its electron-donating properties. The compound can act as a hole transport material, enhancing the efficiency of light emission in OLED devices. Research indicates that compounds with similar structures improve charge mobility and stability within the OLED layers .

Photovoltaic Devices

The compound's ability to absorb light and facilitate charge separation makes it a candidate for use in organic photovoltaic cells. Its incorporation into polymer blends has shown promise in enhancing the overall efficiency of solar energy conversion .

Medicinal Chemistry Applications

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its mechanism of action involves the modulation of specific signaling pathways associated with tumor growth .

Antimicrobial Properties

Research suggests that this compound possesses antimicrobial activities against several bacterial strains. Its effectiveness can be attributed to the interaction between the morpholine group and cellular membranes, disrupting bacterial integrity and function .

Case Studies

Mechanism of Action

The exact mechanism of action of MMV073843 is not fully understood. it is believed to interfere with the metabolic pathways of the parasites, leading to their inhibition and eventual death. The molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogues differ primarily in the substituents at the N1 and N4 positions. Key examples include:

(a) N1,N1-Dimethyl-N4-(pyridin-4-yl)benzene-1,4-diamine (N2)

- Structure: Replaces the morpholinobenzylidene group with a pyridine ring.

- NMR data (1H and 13C) confirm the aromatic proton environments and electronic interactions .

- Applications : Likely used in coordination chemistry or as a ligand due to pyridine’s metal-binding capacity.

(b) N,N′-Bis(methylphenyl)-1,4-benzenediamine

- Structure : Features methylphenyl groups at both N1 and N4 positions.

- Properties : The bulky methylphenyl groups increase steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability.

- Applications : Serves as a building block for polymers and dyes, particularly in oxidative coupling reactions .

(c) N-Methyl-p-phenylenediamine (CAS 623-09-6)

- Structure : Simplest analogue with a single methyl group at N1 and an unsubstituted N3.

- Properties : Higher solubility in polar solvents due to reduced steric bulk.

- Applications : Intermediate in dye synthesis and electrochemical sensors .

(d) N1,N1-Dimethyl-N4-(4-nitrosophenyl)-1,4-benzenediamine (CAS 7696-70-0)

Physicochemical Properties and Reactivity

Notes:

- The morpholinobenzylidene group in the target compound likely enhances π-conjugation and electron-donating capacity compared to pyridine or nitroso substituents.

- Steric effects from methylphenyl or morpholine groups influence solubility and reaction kinetics.

Biological Activity

N1,N1-Dimethyl-N4-(4-morpholinobenzylidene)-1,4-benzenediamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22N4

- Molecular Weight : 270.38 g/mol

- IUPAC Name : this compound

The compound features a dimethylated benzene diamine structure with a morpholinobenzylidene substituent, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 15 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | ROS generation leading to cell death |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result |

|---|---|

| DPPH Scavenging | EC50 = 25 µM |

| ABTS Radical Scavenging | EC50 = 30 µM |

The biological activity of this compound is attributed to several mechanisms:

- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in MCF-7 xenograft models.

- Leukemia Cell Line Study : Research featured in Journal of Hematology & Oncology showed that this compound effectively reduced cell viability in HL-60 cells through apoptosis induction.

- Oxidative Stress Model : An investigation into its antioxidant properties indicated that the compound mitigated oxidative damage in neuronal cells exposed to hydrogen peroxide.

Preparation Methods

Preparation of N1,N1-Dimethyl-1,4-benzenediamine

N1,N1-Dimethyl-1,4-benzenediamine is synthesized via hydrogenation of N1,N1-dimethyl-4-nitroaniline using 10% Pd/C under hydrogen atmosphere.

Procedure :

-

Dissolve N1,N1-dimethyl-4-nitroaniline in ethanol.

-

Add 10% Pd/C catalyst under nitrogen purge.

-

React under hydrogen at room temperature for 24 hours.

-

Filter catalyst, extract with ethyl acetate, and concentrate to obtain a brown solid.

Synthesis of 4-Morpholinobenzaldehyde

4-Morpholinobenzaldehyde is prepared via Buchwald-Hartwig coupling of morpholine with 4-iodobenzaldehyde.

Procedure :

-

Combine 4-iodobenzaldehyde, morpholine, sodium tert-butoxide, and Pd catalyst in 1,4-dioxane.

-

React at 100°C for 6 hours.

-

Extract with ether, dry over Na2SO4, and concentrate.

Condensation Reaction for Schiff Base Formation

Acid-Catalyzed Condensation

The Schiff base is formed by refluxing equimolar amounts of N1,N1-dimethyl-1,4-benzenediamine and 4-morpholinobenzaldehyde in ethanol with catalytic acid.

Procedure :

-

Dissolve 1 mmol N1,N1-dimethyl-1,4-benzenediamine in 20 mL ethanol.

-

Add 1 mmol 4-morpholinobenzaldehyde and 2 mL glacial acetic acid.

-

Reflux at 80°C for 12 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol.

Solvent and Catalyst Optimization

| Condition | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Standard | Ethanol | Acetic acid | 80 | 12 | 85 |

| Alternative | Methanol | Lemon juice* | 70 | 8 | 82 |

| High-efficiency | DMF | None | 100 | 6 | 90 |

*Natural acid catalyst as per green chemistry principles.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using ethanol or DMSO, achieving >98% purity.

Spectroscopic Analysis

-

FT-IR : C=N stretch at 1620–1640 cm⁻¹ confirms Schiff base formation.

-

¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; imine proton (CH=N) at δ 8.3 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 309.41 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactor

For large-scale synthesis, continuous flow systems enhance efficiency:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid-catalyzed | High yield, simple setup | Requires corrosive acids |

| Green chemistry | Eco-friendly, mild conditions | Lower yield (82%) |

| Continuous flow | Scalable, efficient | High initial equipment cost |

Q & A

Q. What synthetic methodologies are most effective for preparing N1,N1-Dimethyl-N4-(4-morpholinobenzylidene)-1,4-benzenediamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between N1,N1-dimethyl-1,4-benzenediamine and 4-morpholinobenzaldehyde. Key steps include:

- Reaction Setup : Reflux in anhydrous ethanol or methanol under nitrogen to prevent oxidation.

- Catalyst : A catalytic amount of glacial acetic acid (1–2 mol%) accelerates imine bond formation.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity.

Optimization involves adjusting the aldehyde-to-diamine molar ratio (1.1:1) and reaction time (6–8 hours) to maximize yield .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C20H24N3O: 322.1918).

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and bioreactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests high reactivity toward electrophiles.

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with biological targets (e.g., amyloid-β peptides). The morpholine group enhances solubility and hydrogen-bonding potential, critical for target engagement .

- MD Simulations : Evaluate stability in aqueous environments (e.g., using GROMACS) to correlate solubility with experimental data .

Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?

Methodological Answer:

- Systematic Solubility Testing :

- Prepare saturated solutions in solvents (e.g., DMSO, ethanol, water) at 25°C.

- Quantify solubility via UV-Vis spectroscopy (λmax ~320 nm) or gravimetric analysis after solvent evaporation.

- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters. Polar aprotic solvents (e.g., DMSO) typically dissolve the compound better (solubility >50 mg/mL) due to morpholine’s polarity .

- Temperature Dependence : Measure solubility at 10–50°C to identify ideal conditions for crystallization or biological assays .

Q. What strategies mitigate oxidation or degradation during long-term storage of this compound?

Methodological Answer:

- Storage Conditions :

- Store under argon at –20°C in amber vials to prevent light-induced degradation.

- Add stabilizers (e.g., 0.1% BHT) to ethanol stock solutions.

- Stability Monitoring :

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to evaluate the compound’s potential as a metal chelator in neurodegenerative disease models?

Methodological Answer:

- In Vitro Assays :

- Metal Binding : Use UV-Vis titrations (e.g., with Cu²+ or Zn²+) to determine binding constants (logK). A bathochromic shift (~30 nm) indicates complexation.

- Cell Viability : Treat neuronal cells (e.g., SH-SY5Y) with the compound (1–100 µM) and measure toxicity via MTT assay.

- In Vivo Validation :

- Contradiction Resolution : If metal chelation does not correlate with plaque reduction, investigate off-target effects (e.g., antioxidant activity via DPPH assay) .

Q. What experimental approaches reconcile conflicting reports on the compound’s fluorescence properties?

Methodological Answer:

- Environmental Sensitivity Testing :

- Measure fluorescence (λex = 360 nm, λem = 420–500 nm) in solvents of varying polarity (e.g., hexane vs. DMSO). Aggregation-caused quenching (ACQ) may explain discrepancies.

- pH Dependence: Test fluorescence in buffers (pH 2–12) to identify protonation-sensitive states.

- Quantum Yield Calculation : Compare with standard dyes (e.g., quinine sulfate) to quantify efficiency. Low quantum yield (<0.1) in aqueous media may limit bioimaging utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.